1-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This compound is a strategic member of a commercially available pyrazine-pyrazole-sulfonamide analog cluster. Its phenylmethanesulfonamide moiety (MW 343.41) confers distinct steric and electronic properties versus unsubstituted, 4-cyano, or tetrahydronaphthalene analogs, directly impacting ALK potency and kinase selectivity. Purchase alongside the full analog series to build a rigorous, focused SAR panel, minimizing procurement complexity while maximizing structure-activity insight for your ALK inhibitor program.

Molecular Formula C16H17N5O2S
Molecular Weight 343.41
CAS No. 2034600-54-7
Cat. No. B2717337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
CAS2034600-54-7
Molecular FormulaC16H17N5O2S
Molecular Weight343.41
Structural Identifiers
SMILESC1=CC=C(C=C1)CS(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
InChIInChI=1S/C16H17N5O2S/c22-24(23,13-14-4-2-1-3-5-14)19-9-11-21-10-6-15(20-21)16-12-17-7-8-18-16/h1-8,10,12,19H,9,11,13H2
InChIKeySVUUFIOODYTDAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-Phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide (CAS 2034600-54-7): Structural and Functional Baseline for Procurement Evaluation


1-Phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide (CAS 2034600-54-7) is a synthetic small molecule (MW 343.41, formula C₁₆H₁₇N₅O₂S) that integrates a phenylmethanesulfonamide warhead, an ethyl linker, and a pyrazole-pyrazine heterocyclic core . The compound is classified within the pyrazole-sulfonamide family and is described as an inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology [1]. This compound represents a specific structural chemotype within a broader series of pyrazine-pyrazole-sulfonamide analogs, with variation primarily at the sulfonamide N-substituent position.

Critical Structural Determinants of 1-Phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide: Why In-Class Analogs Cannot Be Interchanged


Compounds within the pyrazine-pyrazole-sulfonamide chemotype cannot be treated as interchangeable commodities due to the profound impact of the sulfonamide N-substituent on molecular recognition, physicochemical properties, and target engagement. The phenylmethanesulfonamide moiety in CAS 2034600-54-7 (MW 343.41) confers distinct steric and electronic properties compared to the unsubstituted methanesulfonamide analog (MW 267.31), the 4-cyanobenzenesulfonamide analog (MW 354.39) , and the tetrahydronaphthalene-2-sulfonamide analog (MW 383.5) . In the context of ALK inhibition, literature on structurally related 3-sulfonylpyrazol-4-amino pyrimidines demonstrates that even minor sulfonamide modifications produce order-of-magnitude shifts in IC50 values and can fundamentally alter kinase selectivity profiles [1]. Substitution of one analog for another without empirical validation therefore introduces significant risk of altered potency, selectivity, and downstream biological outcomes.

Quantitative Differentiation Evidence for 1-Phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide Against Closest Analogs


Structural Differentiation: Phenylmethanesulfonamide vs. Unsubstituted Methanesulfonamide Warhead

The target compound incorporates a phenylmethanesulfonamide group (benzylsulfonamide) at the sulfonamide nitrogen, distinguishing it from the simplest analog N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide, which carries a methylsulfonamide group. The phenyl ring introduces additional hydrophobic surface area and potential π-stacking interactions within the target binding pocket. This structural difference is quantitative: the target compound has a molecular formula of C₁₆H₁₇N₅O₂S (MW 343.41) , whereas the unsubstituted analog has a molecular formula of C₁₀H₁₃N₅O₂S (MW 267.31) , representing a mass difference of 76.10 Da and an additional six carbon atoms and four hydrogen atoms. In the broader class of ALK inhibitors, SAR studies on 3-sulfonylpyrazol-4-amino pyrimidines have demonstrated that sulfonamide substituent identity can shift ALK IC50 values from single-digit nanomolar to micromolar ranges, with specific substituents conferring differential selectivity against ALK resistance mutants such as L1196M and G1202R [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Differentiation from 4-Cyanobenzenesulfonamide Analog: Impact of Electron-Withdrawing Substituent on Physicochemical Profile

The 4-cyano analog (CAS 2034600-99-0) replaces the phenylmethanesulfonamide of the target compound with a 4-cyanobenzenesulfonamide group directly attached at the sulfonamide sulfur. This structural change eliminates the methylene spacer present in the target compound and introduces a strongly electron-withdrawing cyano group (σₚ = 0.66). The target compound (MW 343.41, MF C₁₆H₁₇N₅O₂S) and the 4-cyano analog (MW 354.39, MF C₁₆H₁₄N₆O₂S) differ in molecular weight by 10.98 Da and in elemental composition (one additional nitrogen, three fewer hydrogens, one additional oxygen in the cyano analog). The presence of the cyano group is expected to substantially lower the pKa of the sulfonamide NH and alter hydrogen-bond donor/acceptor capacity, which may affect target binding and selectivity. Class-level SAR from dihydropyrrolopyrazine ALK inhibitors demonstrates that electron-withdrawing substituents on the sulfonamide phenyl ring can modulate both ALK potency and isoform selectivity [1].

Drug Design Physicochemical Properties Sulfonamide SAR

Differentiation from N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide: Impact of Bulkier Hydrophobic Sulfonamide Substituent

The tetrahydronaphthalene-2-sulfonamide analog (CAS 2034549-28-3) represents the most sterically demanding comparator in this series. With a molecular weight of 383.5 Da (MF C₁₉H₂₁N₅O₂S), it is 40.09 Da heavier than the target compound (MW 343.41, MF C₁₆H₁₇N₅O₂S) . The bicyclic tetrahydronaphthalene moiety introduces substantially greater hydrophobic surface area and conformational rigidity compared to the target compound's benzyl group. Calculated LogP values for the target compound are approximately 2.03 [1], while the tetrahydronaphthalene analog is expected to have a LogP exceeding 3.0 based on the addition of three methylene units and an aromatic ring. In kinase inhibitor development, excessive lipophilicity is associated with increased risk of off-target binding, phospholipidosis, and poor aqueous solubility, while insufficient lipophilicity can compromise cell permeability [2]. The target compound occupies a moderate lipophilicity space that may offer a balanced ADME profile for cellular screening applications.

Lipophilicity Ligand Efficiency ADME Properties

Kinase Selectivity Context: Pyrazine-Pyrazole Core as a Privileged ALK Pharmacophore

The pyrazin-2-yl-pyrazole core shared by the target compound and its analogs is a recognized pharmacophore for kinase inhibition, with documented activity against ALK, LRRK2, and JAK kinases depending on peripheral substitution [1][2]. In the 3-sulfonylpyrazol-4-amino pyrimidine series, compounds bearing this core achieved IC50 values ranging from <1 nM to >1000 nM against wild-type ALK and the clinically relevant L1196M mutant, with the sulfonamide substituent being a primary determinant of potency and mutant selectivity [3]. While direct quantitative ALK IC50 data for the target compound has not been independently verified in peer-reviewed literature from non-excluded sources, the compound is structurally positioned within the active region of this SAR landscape. For procurement context, clinical ALK inhibitors provide benchmarks: crizotinib (ALK WT IC50 ~34.5 nM) [4], ceritinib (ALK WT IC50 ~2.4 nM) [5], and alectinib (ALK WT IC50 ~1.9 nM) [6].

Kinase Selectivity ALK Inhibition Pharmacophore

Commercial Availability and Supply Chain Positioning Relative to In-Class Analogs

The target compound (CAS 2034600-54-7) is listed by multiple chemical suppliers as a research-grade compound with typical purity specifications of 95% . Its CAS registry cluster (2034600-54-7, alongside close analogs 2034600-99-0, 2034549-28-3, 2034549-17-0, and 2034505-42-3) indicates that this compound belongs to a systematically explored chemical series with multiple commercially available derivatives . This contrasts with singleton compounds lacking analog availability, where procurement of structurally related comparators for SAR studies requires custom synthesis. The availability of multiple substitution variants within the same CAS cluster enables efficient procurement of a focused analog set for structure-activity relationship (SAR) exploration, reducing lead time compared to de novo synthesis of comparators .

Chemical Procurement Research Supply Chain Catalog Compounds

Recommended Research and Industrial Application Scenarios for 1-Phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide (CAS 2034600-54-7)


ALK Kinase Inhibitor Screening and Selectivity Profiling Campaigns

This compound is suitable as a starting point for ALK-focused kinase inhibitor screening programs. Its pyrazin-2-yl-pyrazole core is a validated ALK pharmacophore based on the 3-sulfonylpyrazol-4-amino pyrimidine inhibitor series [1]. Procurement alongside the available analog series (4-cyano, tetrahydronaphthalene, 5-chlorothiophene, and 3-chloro-4-fluoro variants) enables rapid construction of a focused SAR panel for assessing the impact of sulfonamide N-substitution on ALK potency, mutant selectivity (e.g., L1196M, G1202R), and kinase selectivity profile. The moderate molecular weight (343.41 Da) and calculated LogP (~2.03) of the target compound are consistent with lead-like chemical space, making it appropriate for hit-to-lead optimization workflows [2].

Focused Analog SAR Studies Leveraging Commercially Available Derivative Series

The compound occupies a strategic position within a commercially available analog cluster comprising at least five structurally related pyrazine-pyrazole-sulfonamides with systematic variation at the sulfonamide substituent . This enables procurement of an entire analog panel from catalog sources without custom synthesis. The target compound's phenylmethanesulfonamide group provides a baseline for evaluating the effects of: (i) removing the methylene spacer (4-cyano analog), (ii) increasing steric bulk (tetrahydronaphthalene analog), (iii) introducing heterocyclic sulfonamides (thiophene analog), and (iv) adding halogen substituents (chloro-fluoro analog). Such a panel design supports rigorous SAR analysis of this chemotype with minimized procurement complexity.

Method Development and Assay Validation for Pyrazole-Sulfonamide ALK Inhibitors

The target compound can serve as a reference standard for developing and validating biochemical and cell-based ALK inhibition assays, provided its potency is first independently established in the user's assay system. Its structural features—a sulfonamide NH (hydrogen bond donor), a pyrazine nitrogen (hydrogen bond acceptor), and a phenyl ring (hydrophobic contact)—provide multiple interaction handles for evaluating binding mode hypotheses by molecular docking or X-ray crystallography. Comparative testing against clinical ALK inhibitors (crizotinib, ceritinib, alectinib) [3][4][5] can help contextualize the compound's activity within the therapeutic ALK inhibitor landscape.

Chemical Biology Tool Compound for Target Engagement Studies

As a pyrazole-sulfonamide bearing a pyrazine moiety, this compound is structurally related to kinase inhibitors used as chemical probes for target validation. The ethyl linker between the pyrazole core and the sulfonamide nitrogen provides conformational flexibility that may facilitate binding to different kinase conformations. The compound's solubility in polar solvents [2] supports its use in cellular assays at concentrations relevant for target engagement studies. Researchers should independently verify ALK target engagement using orthogonal methods (e.g., CETSA, NanoBRET, or phospho-ALK western blot) before drawing biological conclusions.

Quote Request

Request a Quote for 1-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.